

# Brasofensine Sulfate: A Technical Overview of its History and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Brasofensine sulfate |           |
| Cat. No.:            | B10752218            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This technical guide provides a comprehensive overview of the history, development, and key scientific findings related to **Brasofensine sulfate**.

**Chemical and Physical Properties** 

| Property          | -<br>Value                                                                                                  |
|-------------------|-------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (E)-3-(3,4-dichlorophenyl)-8-methyl-8-<br>azabicyclo[3.2.1]octane-2-carbaldehyde O-<br>methyl oxime sulfate |
| CAS Number        | 171655-92-8 (sulfate)                                                                                       |
| Molecular Formula | C16H22Cl2N2O5S                                                                                              |
| Molecular Weight  | 425.33 g/mol                                                                                                |
| Class             | Phenyltropane                                                                                               |



## **History and Development**

Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical models of Parkinson's disease and entered into Phase I/II clinical trials.

However, the development of Brasofensine was ultimately discontinued. The primary reason for halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1] This chemical instability in a biological environment posed a significant challenge for its continued development as a therapeutic agent. Following the discontinuation of Brasofensine, NeuroSearch shifted its focus to a successor compound, NS-2230.

#### **Mechanism of Action**

Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of action of dopamine at the postsynaptic receptors. This enhancement of dopaminergic neurotransmission was the basis for its investigation as a treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the brain.

## **Dopaminergic Synapse Signaling Pathway**





Click to download full resolution via product page

Mechanism of action of Brasofensine at the dopaminergic synapse.

## **Synthesis**

A detailed, step-by-step synthesis protocol for **Brasofensine sulfate** is not publicly available. However, based on the synthesis of other phenyltropane analogs, a general synthetic approach can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl ring. Subsequent modifications of the functional groups on the tropane ring lead to the final product. For Brasofensine, the synthesis would have culminated in the formation of the Omethyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate was prone to reduction and that a Swern oxidation was employed to obtain the desired aldehyde.[1]

## **General Synthetic Workflow for Phenyltropane Analogs**





Click to download full resolution via product page

Generalized synthetic workflow for phenyltropane analogs like Brasofensine.

### **Preclinical Studies**

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores.



Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side effect of long-term levodopa therapy.

### **Quantitative Preclinical Data**

Specific in vitro binding affinity data (IC<sub>50</sub> and K<sub>i</sub> values) for Brasofensine at the dopamine transporter are not consistently reported in publicly available literature. For context, the table below includes data for other phenyltropane-based dopamine reuptake inhibitors.

| Compound        | DAT K <sub>i</sub> (nM) | NET K <sub>i</sub> (nM) | SERT K <sub>i</sub> (nM) |
|-----------------|-------------------------|-------------------------|--------------------------|
| Brasofensine    | Not Reported            | Not Reported            | Not Reported             |
| Cocaine         | 250 - 600               | 300 - 800               | 100 - 400                |
| WIN 35,428      | 10 - 20                 | >1000                   | >1000                    |
| RTI-113 (β-CFT) | 0.5 - 2.0               | ~100                    | ~5                       |

#### **Clinical Studies**

Brasofensine advanced to Phase I/II clinical trials in patients with Parkinson's disease. A study was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics when co-administered with levodopa/carbidopa.

#### **Pharmacokinetic Data**

A single oral dose escalation study in eight male patients with moderate Parkinson's disease yielded the following pharmacokinetic parameters:

| Dose (mg) | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) |
|-----------|--------------------------|----------------------|
| 0.5       | 0.35                     | 4                    |
| 1         | 0.82                     | 4                    |
| 2         | 2.14                     | 4                    |
| 4         | 3.27                     | 4                    |



Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to 4 mg, with adverse events being mild and including headache, insomnia, and dizziness. However, no significant change in patient disability was observed based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-dose study.

## **Experimental Protocols**

Detailed experimental protocols for the specific studies on Brasofensine are not fully available. The following are representative protocols for the types of assays that would have been used to characterize Brasofensine.

## **Dopamine Transporter Binding Assay (Representative Protocol)**

This type of assay is used to determine the binding affinity of a compound for the dopamine transporter.

- Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.
- Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [3H]WIN 35,428) and varying concentrations of the test compound (Brasofensine).
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K₁) can then be calculated using the Cheng-Prusoff equation.



## **Experimental Workflow for Dopamine Transporter Binding Assay**



Click to download full resolution via product page

Workflow for a representative dopamine transporter binding assay.

## Locomotor Activity Assessment in Rodents (Representative Protocol)

This assay is used to evaluate the effect of a compound on spontaneous movement.



- Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent activity chambers and allowed to acclimate for a set period.
- Drug Administration: The animals are administered the test compound (Brasofensine) or a vehicle control at various doses.
- Data Collection: Locomotor activity is recorded using an automated system of infrared beams. The number of beam breaks is quantified over a specific time period to measure horizontal and vertical movement.
- Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the vehicle-treated group to determine if the compound has stimulant or sedative effects.

#### Conclusion

Brasofensine sulfate was a promising dopamine reuptake inhibitor for the treatment of Parkinson's disease that showed efficacy in preclinical models. However, its development was halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group. While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose study did not show a significant effect on motor symptoms. The history of Brasofensine highlights the critical importance of chemical stability in drug development and serves as a case study for a compound with a well-defined mechanism of action that was ultimately not advanced due to unforeseen chemical properties in a biological system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brasofensine [medbox.iiab.me]
- To cite this document: BenchChem. [Brasofensine Sulfate: A Technical Overview of its History and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752218#brasofensine-sulfate-history-and-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com